1-Methylpentylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2601. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

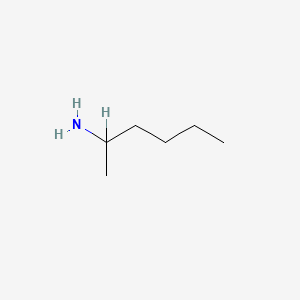

Structure

3D Structure

Properties

IUPAC Name |

hexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBBUURBHXLGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884146 | |

| Record name | 2-Hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-79-3 | |

| Record name | 2-Hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpentylamine: Physicochemical Properties and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methylpentylamine (IUPAC name: hexan-2-amine), a significant aliphatic amine in various industrial and research applications. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural characteristics, physicochemical parameters, and established analytical methodologies for its characterization. Key sections include a thorough compilation of its physical and chemical data, detailed experimental protocols for property determination, and an examination of its applications and toxicological profile. This guide aims to serve as a critical resource, ensuring scientific integrity through verifiable data and methodologies grounded in authoritative references.

Introduction

This compound, also known as 2-aminohexane or sec-hexylamine, is a primary aliphatic amine that holds importance as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its molecular structure, consisting of a six-carbon chain with an amine group on the second carbon, imparts specific reactivity and physical characteristics that are crucial for its application in various synthetic pathways. Understanding the fundamental chemical and physical properties of this compound is paramount for its effective and safe use in research and development as well as in industrial manufacturing processes. This guide provides a detailed examination of these properties, supported by established analytical protocols to ensure accuracy and reproducibility in its characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application. These properties are summarized in the table below, compiled from various authoritative sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | hexan-2-amine | [1] |

| Synonyms | 2-Aminohexane, 2-Hexylamine, sec-Hexylamine | [1] |

| CAS Number | 5329-79-3 | [1][2] |

| Molecular Formula | C₆H₁₅N | [1][2] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -19 °C | [1][2] |

| Boiling Point | 116 °C at 760 mmHg | [1][2] |

| Density | 0.768 g/cm³ | [1][3] |

| Flash Point | 25.7 °C | [1] |

| Solubility | Miscible with common organic solvents; limited solubility in water. | [4] |

| pKa | Data not consistently available | |

| Vapor Pressure | Data not consistently available |

Chemical Structure

The chemical structure of this compound is fundamental to its reactivity and physical properties.

Caption: Chemical structure of this compound (hexan-2-amine).

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for quality control and research purposes. This section provides detailed, step-by-step methodologies for key analytical procedures.

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a robust method for assessing the purity of volatile compounds like this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their differential partitioning between the mobile phase (an inert gas) and the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

Methodology:

-

Instrument and Column:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polar capillary column is suitable for amine analysis. A common choice is a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

-

Reagents and Standards:

-

Carrier Gas: Helium or Nitrogen, high purity grade.

-

FID Gases: Hydrogen and Air, high purity grade.

-

Solvent: Dichloromethane or other suitable organic solvent, HPLC grade.

-

This compound standard of known purity.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the chosen solvent.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis and Data Interpretation:

-

Inject the prepared sample and standards into the GC system.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

-

Caption: Workflow for the determination of this compound purity by Gas Chromatography.

Determination of Boiling Point

The boiling point is a critical physical property for the identification and characterization of a liquid. The following method is based on standard laboratory procedures.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus:

-

Distillation flask.

-

Condenser.

-

Thermometer (calibrated).

-

Heating mantle.

-

Boiling chips.

-

-

Procedure:

-

Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

-

It is important to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or a digital density meter.

Principle: The mass of a known volume of the liquid is measured at a specific temperature.

Methodology (using a pycnometer):

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

Analytical balance.

-

Constant temperature water bath.

-

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid that has expanded through the capillary.

-

Dry the outside of the pycnometer and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The volume of the pycnometer can be determined by performing the same procedure with a liquid of known density, such as deionized water.

-

For more precise measurements, ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter," can be followed.[5] This method utilizes an oscillating U-tube to determine the density of the liquid.[5]

Applications

This compound serves as a key building block in several areas of chemical synthesis:

-

Pharmaceutical Intermediates: It is utilized in the synthesis of various active pharmaceutical ingredients (APIs). The amine functional group provides a reactive site for the formation of amides, imines, and other nitrogen-containing heterocycles that are common motifs in drug molecules.

-

Agrochemicals: It is a precursor in the manufacture of certain herbicides and pesticides.

-

Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

-

Specialty Chemicals: It is used in the production of surfactants and other specialty chemicals where its specific chain length and amine functionality are required.[4]

Toxicology and Safety

The safe handling of this compound is of utmost importance in a laboratory and industrial setting. Aliphatic amines, in general, can be irritating to the skin, eyes, and respiratory tract.[6]

-

Acute Toxicity: Short-chain aliphatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[7]

-

Irritation: Direct contact can cause skin and eye irritation.[6]

-

Inhalation: Inhalation of vapors may cause respiratory irritation.

It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized analytical methods for its characterization. The information presented is intended to be a valuable resource for scientists and researchers engaged in work involving this versatile aliphatic amine. By adhering to the outlined protocols and safety precautions, professionals can ensure the accurate and safe utilization of this compound in their research and development endeavors.

References

-

ASTM International. D3505-96(2000) - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals. [Link]

-

ANSI Webstore. ASTM D3505-96(2000) - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals. [Link]

-

Government of Canada. Draft screening assessment - Aliphatic Amines Group. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Ayalytical Instruments. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

-

MaTestLab. ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. [Link]

-

PubChem. N-Methylpentylamine. [Link]

-

ChemSynthesis. This compound. [Link]

-

NIST. 1-Pentanamine, N-methyl-. [Link]

-

PubMed. Toxicity of model aliphatic amines and their chlorinated forms. [Link]

-

ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]

-

Government of Canada. Aliphatic Amines Group - information sheet. [Link]

-

Canada Commons. Screening Assessment of Aliphatic Amines Group under CEPA. [Link]

-

ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]

-

ResearchGate. Aliphatic and Alicyclic Amines. [Link]

-

LookChem. CAS No.25419-06-1,N-Methylpentylamine Suppliers. [Link]

- Google Patents.

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

SpectraBase. N-Methylpentylamine - Optional[1H NMR] - Spectrum. [Link]

-

datapdf.com. Gas Chromatographic Separation sf Lower Aliphatic Amines. [Link]

-

Automated Topology Builder. 1-Pentylamine. [Link]

-

NIST. 1-Pentylamine. [Link]

-

IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

-

PubChem. 1-Methyl-pentylamine hydrochloride. [Link]

-

ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. [Link]

-

National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5329-79-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. researchgate.net [researchgate.net]

- 7. Draft screening assessment - Aliphatic Amines Group - Canada.ca [canada.ca]

Spectroscopic Data of 1-Methylpentylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-methylpentylamine, also known as N-methylpentan-1-amine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this secondary amine using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (C₆H₁₅N) is a secondary aliphatic amine with a molecular weight of 101.19 g/mol .[1][2] Accurate structural elucidation and confirmation are critical in many scientific disciplines, particularly in drug discovery and development where precise molecular identification is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide delves into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this compound, offering insights into the causality behind experimental choices and the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons in different chemical environments. The electron-withdrawing effect of the nitrogen atom will cause a downfield shift for protons on adjacent carbons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 | ~ 2.5 - 2.7 | Triplet (t) | 2H |

| H-2 | ~ 1.4 - 1.6 | Multiplet (m) | 2H |

| H-3 | ~ 1.2 - 1.4 | Multiplet (m) | 2H |

| H-4 | ~ 1.2 - 1.4 | Multiplet (m) | 2H |

| H-5 | ~ 0.8 - 1.0 | Triplet (t) | 3H |

| N-H | ~ 0.5 - 2.0 | Broad Singlet (br s) | 1H |

| N-CH₃ | ~ 2.3 - 2.5 | Singlet (s) | 3H |

Interpretation and Rationale:

-

N-CH₃ (Singlet, ~2.3 - 2.5 ppm): The methyl group attached to the nitrogen is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is downfield due to the deshielding effect of the nitrogen atom.

-

H-1 (Triplet, ~2.5 - 2.7 ppm): These protons are on the carbon directly bonded to the nitrogen (α-carbon), resulting in a significant downfield shift. The signal is split into a triplet by the two neighboring protons on C-2.

-

Alkyl Chain Protons (H-2, H-3, H-4): These methylene protons will appear as overlapping multiplets in the typical aliphatic region of the spectrum.

-

H-5 (Triplet, ~0.8 - 1.0 ppm): The terminal methyl group protons will be a triplet due to coupling with the two protons on C-4.

-

N-H (Broad Singlet, ~0.5 - 2.0 ppm): The proton on the nitrogen atom typically appears as a broad singlet.[3] Its chemical shift can be variable and is dependent on factors such as solvent and concentration due to hydrogen bonding. This peak will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 50 - 55 |

| C-2 | ~ 30 - 35 |

| C-3 | ~ 28 - 33 |

| C-4 | ~ 22 - 27 |

| C-5 | ~ 13 - 18 |

| N-CH₃ | ~ 35 - 40 |

Interpretation and Rationale:

-

C-1 and N-CH₃: The carbons directly attached to the nitrogen atom are the most deshielded and therefore appear at the highest chemical shifts.

-

Alkyl Chain Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the pentyl chain carbons decrease as their distance from the electron-withdrawing nitrogen atom increases.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[4]

-

Caption: Workflow for the spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions will be from the N-H and C-H bonds.

Predicted IR Absorption Data

Predicted IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~ 3350 - 3310 | Weak to Medium |

| C-H Stretch (sp³) | ~ 2960 - 2850 | Strong |

| N-H Bend | ~ 1650 - 1580 | Variable |

| C-N Stretch | ~ 1250 - 1020 | Medium |

| N-H Wag | ~ 910 - 665 | Broad, Strong |

Interpretation and Rationale:

-

N-H Stretch (~3350 - 3310 cm⁻¹): As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching band.[5] This distinguishes it from primary amines which show two N-H stretching bands.[5]

-

C-H Stretch (~2960 - 2850 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the pentyl and methyl groups.[6]

-

N-H Bend (~1650 - 1580 cm⁻¹): This bending vibration can sometimes be observed for secondary amines, though it is often weak.[5]

-

C-N Stretch (~1250 - 1020 cm⁻¹): The stretching of the carbon-nitrogen bond in aliphatic amines gives rise to a medium intensity band in this region.[5]

-

N-H Wag (~910 - 665 cm⁻¹): A characteristic broad and strong band resulting from the out-of-plane bending of the N-H bond is expected for secondary amines.[5]

Experimental Protocol for IR Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of this compound.

Materials:

-

This compound sample

-

Salt plates (e.g., NaCl or KBr) or ATR accessory

-

Pipette

Instrumentation:

-

FTIR spectrometer

Procedure:

-

Background Spectrum:

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Preparation (Neat Film):

-

Place a drop of the liquid this compound sample onto one salt plate.

-

Carefully place the second salt plate on top to create a thin film.

-

-

Alternatively, using an Attenuated Total Reflectance (ATR) accessory:

-

Place a drop of the sample directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Place the salt plates or ATR accessory in the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add several scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) will show the molecular ion peak and several fragment ion peaks.

Mass Spectrometry Data for this compound (from NIST WebBook) [7]

| m/z | Relative Intensity | Proposed Fragment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M - CH₃]⁺ |

| 58 | High | [CH₃NHCH₂CH₂]⁺ |

| 44 | Base Peak | [CH₃NH=CH₂]⁺ |

Interpretation and Rationale:

-

Molecular Ion (m/z 101): The peak at m/z 101 corresponds to the molecular weight of this compound (C₆H₁₅N), confirming its elemental composition. The presence of an odd molecular weight is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[1]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[8] This results in the formation of a stable, resonance-stabilized iminium cation.

-

Loss of a Butyl Radical (m/z 44): Cleavage of the C1-C2 bond results in the loss of a butyl radical (•C₄H₉) and the formation of the base peak at m/z 44, corresponding to the [CH₃NH=CH₂]⁺ ion.

-

Loss of a Methyl Radical (m/z 86): Cleavage of the N-CH₃ bond is less favorable but can lead to a peak at m/z 86.

-

-

Other Fragmentations: The peak at m/z 58 can arise from further fragmentation or rearrangement processes.

Caption: Proposed α-cleavage fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Objective: To obtain an electron ionization mass spectrum of this compound.

Materials:

-

This compound sample

-

Solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure (using GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure separation from the solvent and any impurities.

-

Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the MS ion source.

-

The mass spectrometer will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of the secondary amine functional group, and mass spectrometry determines the molecular weight and provides characteristic fragmentation patterns. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their experimental work.

References

- 1. N-Methylpentylamine | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentanamine, N-methyl- [webbook.nist.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 1-Pentanamine, N-methyl- [webbook.nist.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Hexan-2-amine (1-Methylpentylamine)

Abstract

Hexan-2-amine, a primary aliphatic amine, serves as a crucial building block in organic synthesis and holds significance in medicinal chemistry due to its structural motifs being present in various bioactive molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated laboratory-scale synthesis protocol, and its applications. By integrating established chemical principles with practical, field-proven insights, this document aims to be an essential resource for professionals engaged in chemical research and development.

Chemical Identity and Nomenclature

The compound commonly known as 1-methylpentylamine is more formally identified under the system established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature

The systematic IUPAC name for this compound is hexan-2-amine .[1] This name is derived following a clear set of rules:

-

Identify the Parent Chain: The longest continuous carbon chain containing the functional group (the amine) is a six-carbon chain, hence the root name "hexane."

-

Identify the Functional Group: The presence of an amino group (-NH₂) makes it an "amine."

-

Numbering the Chain: The chain is numbered to give the functional group the lowest possible locant. In this case, the amino group is on the second carbon, leading to "hexan-2-amine."

The term "this compound" is a common, semi-systematic name that arises from viewing the molecule differently: a pentylamine backbone with a methyl group at the first carbon of the pentyl chain that is attached to the nitrogen. While understood in many contexts, hexan-2-amine is the unambiguous and preferred IUPAC designation.

Chemical Structure and Identifiers

The structure consists of a hexane chain with a primary amino group attached to the second carbon atom.

Physicochemical Properties

Understanding the physical and chemical properties of hexan-2-amine is fundamental for its handling, storage, and application in experimental design. The data presented below are compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | PubChem[1][2] |

| Molecular Weight | 101.19 g/mol | PubChem[1][2] |

| Appearance | Colorless to light yellow liquid | Guidechem[4] |

| Boiling Point | 116-118 °C | Sigma-Aldrich |

| Density | 0.738 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.41 | Sigma-Aldrich |

| Flash Point | 12.77 °C (closed cup) | Sigma-Aldrich |

| Solubility | Soluble in water. Miscible with common organic solvents. | Guidechem[5] |

Synthesis Protocol: Reductive Amination of 2-Hexanone

A reliable and widely used method for synthesizing primary amines like hexan-2-amine is the reductive amination of a corresponding ketone.[6] This process involves the reaction of a ketone (2-hexanone) with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.

Principle and Rationale

Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity.[6][7] The reaction proceeds in two main steps:

-

Imine Formation: 2-hexanone reacts with ammonia in a nucleophilic addition to form a hemiaminal, which then dehydrates to form a transient imine intermediate. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.[8]

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for this one-pot reaction.[8] They are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate. This selectivity is crucial for achieving a high yield of the desired product. For this protocol, we select sodium borohydride (NaBH₄) with an acid catalyst, a cost-effective and common alternative.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of hexan-2-amine.

Step-by-Step Methodology

-

Reagents: 2-Hexanone, Ammonium Acetate (NH₄OAc), Methanol (MeOH), Sodium Borohydride (NaBH₄), Diethyl Ether, Hydrochloric Acid (1M HCl), Sodium Hydroxide (2M NaOH), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

-

Imine Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexanone (0.1 mol) and ammonium acetate (0.3 mol, 3 eq.) in methanol (100 mL).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The use of excess ammonium acetate drives the equilibrium towards the imine.

-

-

Reduction:

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (0.15 mol, 1.5 eq.) in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent overheating, which could lead to side reactions or solvent boiling.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours to ensure the reduction is complete.

-

-

Work-up and Isolation:

-

Cool the mixture again in an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the effervescence ceases. This step neutralizes the reaction and destroys any unreacted NaBH₄.

-

Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Add 50 mL of water to the residue and basify the aqueous solution by adding 2M NaOH until the pH is >11. This deprotonates the amine hydrochloride salt, liberating the free amine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hexan-2-amine.

-

-

Purification (Self-Validation):

-

Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 116-118 °C.

-

The purity of the final product should be validated by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy to confirm its identity and assess purity.

-

Applications in Research and Drug Development

While hexan-2-amine itself is not a therapeutic agent, its structural framework is of significant interest to medicinal chemists and drug development professionals.

-

Synthetic Intermediate: It serves as a versatile intermediate for creating more complex molecules. The primary amine group is a reactive handle for forming amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in pharmaceuticals.[9] For instance, it can be used in the preparation of various cyclic nitrogen compounds.[10]

-

Structural Analogue Studies: Hexan-2-amine is structurally related to stimulants such as 1,3-dimethylamylamine (DMAA or methylhexanamine).[11] As such, it can be used as a reference compound or a building block in structure-activity relationship (SAR) studies to probe the pharmacophore of certain receptors or enzymes. These studies are essential for designing new chemical entities with improved potency, selectivity, or pharmacokinetic profiles.

Safety and Handling

Hexan-2-amine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[2][4]

-

Hazards:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[13]

References

-

PubChem. (+/-)-2-Aminohexane-1,1,1,2,3,3-d6. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (S)-2-Aminohexane. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1). Available from: [Link].

-

PubChem. 2-Amino-2-methylhexane-1,4,5-triol. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1-Pentanamine, N-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2-Aminohexan-3-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Hexanamine. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 2-Amino-5-methylhexane. Available from: [Link]

-

PubChem. N-Methylpentylamine. National Center for Biotechnology Information. Available from: [Link]

-

RSC Publishing. Reductive aminations by imine reductases: from milligrams to tons. Available from: [Link]

-

OECD Existing Chemicals Database. N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine CAS N°: 793-24-8. Available from: [Link]

-

ResearchGate. Reductive amination of 2-hexanone (4) and propargylamine (5). Available from: [Link]

-

PubChem. N-Methyl-1-pentanamine Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Cambridge Bioscience. 2-Aminohexane-d6 - MedChem Express. Available from: [Link]

-

PharmaCompass.com. 2-Amino-4-methylhexane | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

NIH. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Aminoethanol: Comprehensive Overview and Applications. Available from: [Link]

Sources

- 1. 2-Hexanamine | C6H15N | CID 21405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Aminohexane | C6H15N | CID 6999846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5329-79-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-AMINO-5-METHYLHEXANE | 28292-43-5 [chemicalbook.com]

- 11. 2-Amino-4-methylhexane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. N-Methylpentylamine | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

1-Methylpentylamine: A Versatile Primary Amine Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Simple Aliphatic Amines in Synthesis

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. Among these, primary amines serve as indispensable synthons for the introduction of nitrogen-containing functionalities, a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and materials.[1] This guide focuses on 1-methylpentylamine (also known as N-methyl-1-pentanamine), a readily available and versatile primary amine, detailing its chemical properties, key synthetic applications, and practical, field-proven insights for its effective utilization in research and development. While often overshadowed by more complex amine counterparts, the simplicity of this compound offers distinct advantages in terms of reactivity, steric profile, and cost-effectiveness, making it a valuable tool in the synthetic chemist's arsenal.

This document will provide an in-depth exploration of this compound's role in two cornerstone reactions: reductive amination and amide bond formation. Furthermore, it will delve into a specific, multi-component reaction showcasing its utility in the synthesis of complex heterocyclic structures, offering a testament to its versatility beyond simple derivatization. By providing not only procedural details but also the underlying mechanistic rationale, this guide aims to empower researchers to confidently and effectively incorporate this compound into their synthetic strategies.

Physicochemical and Safety Profile of this compound

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation. This section provides a comprehensive overview of the key physicochemical data and safety considerations for this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 25419-06-1 | [2] |

| Molecular Formula | C₆H₁₅N | [3] |

| Molecular Weight | 101.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 116-118 °C | [4] |

| Density | 0.738 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.41 | |

| Flash Point | 12.77 °C (closed cup) | |

| Solubility | Miscible with common organic solvents; limited water solubility. | [3] |

Safety and Handling

This compound is a flammable, corrosive, and toxic substance that requires careful handling in a well-ventilated laboratory fume hood.[2][5] Adherence to appropriate personal protective equipment (PPE) is mandatory.

-

H225: Highly flammable liquid and vapor.

-

H301: Toxic if swallowed.

-

H314: Causes severe skin burns and eye damage.

Precautionary Measures: [4][5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a well-ventilated place. Keep cool.

Always consult the full Safety Data Sheet (SDS) before use for comprehensive safety information.[5][6]

Spectroscopic Data

Authentic structural confirmation is a critical aspect of synthetic chemistry. The following provides a summary of the key spectroscopic features of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for this compound can be found in various databases, providing characteristic shifts for the methyl, methylene, and amine protons.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the different carbon environments within the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic N-H stretching and bending vibrations typical of a primary amine, as well as C-H stretching and bending frequencies for the alkyl chain.[2]

-

MS (Mass Spectrometry): The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[2]

Core Synthetic Applications: A Practical Guide

This compound's utility as a building block is most prominently demonstrated in its application in reductive amination and amide bond formation, two of the most fundamental and widely employed transformations in organic synthesis.

Reductive Amination: Forging C-N Bonds with Precision

Reductive amination is a powerful and efficient method for the synthesis of secondary and tertiary amines from carbonyl compounds.[7][8][9][10] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This one-pot procedure is highly favored for its atom economy and the ability to introduce a diverse range of substituents.

The causality behind the success of reductive amination lies in the sequential nature of the reaction. The initial condensation between the amine and the carbonyl compound to form the imine is typically reversible and often acid-catalyzed. The subsequent reduction of the C=N double bond is irreversible and drives the reaction to completion. The choice of reducing agent is critical; it must be selective for the imine/iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mildness and chemoselectivity.[9]

Diagram: Generalized Reductive Amination Workflow

Caption: A generalized workflow for a one-pot reductive amination reaction.

This protocol provides a representative procedure for the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added benzaldehyde (1.0 eq).

-

A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture, and the reaction is stirred at room temperature for 30 minutes to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzyl-1-methylpentylamine.

Amide Bond Formation: The Cornerstone of Peptide and Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry, owing to the prevalence of the amide functionality in biologically active molecules, including peptides and small-molecule drugs.[11][12][13][14][15] this compound, as a primary amine, readily participates in amide coupling reactions with carboxylic acids.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to a more electrophilic species. This is achieved through the use of a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).

The choice of coupling reagent, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as racemization of chiral carboxylic acids. The mechanism generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the amine.

Diagram: Amide Coupling Reaction Logic

Caption: Logical flow of an amide coupling reaction, from activation to product.

This protocol outlines a general procedure for the amide coupling of benzoic acid with this compound using HATU as the coupling reagent.

Materials:

-

This compound

-

Benzoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure N-(1-methylpentyl)benzamide.

Advanced Application: Multi-Component Synthesis of Heterocycles

The versatility of this compound extends to more complex transformations, such as multi-component reactions (MCRs). A notable example is its use in a copper-catalyzed four-component coupling reaction to synthesize aminoarylselenated maleimides. This reaction highlights the ability of this compound to participate in sophisticated bond-forming cascades, leading to the rapid construction of densely functionalized heterocyclic scaffolds of interest in medicinal chemistry.

In this specific transformation, this compound, an aryl iodide, selenium powder, and a maleimide are combined in the presence of a copper catalyst to afford the desired product in a single step. Such MCRs are highly valued for their efficiency and convergence, allowing for the generation of molecular complexity from simple starting materials in a time- and resource-effective manner. The successful incorporation of this compound in this context underscores its robustness and compatibility with transition-metal catalysis.

Conclusion: A Reliable Workhorse for Synthetic Innovation

This compound, while a structurally simple primary amine, proves to be a highly effective and versatile building block for a range of synthetic applications. Its favorable physicochemical properties, coupled with its predictable reactivity in fundamental transformations such as reductive amination and amide bond formation, make it a reliable choice for researchers in both academic and industrial settings. The ability to participate in more complex multi-component reactions further expands its utility in the rapid generation of novel chemical entities. This guide has provided a comprehensive overview of its properties, safety, and core applications, complete with detailed, actionable protocols. By understanding the principles behind its reactivity and leveraging the provided methodologies, scientists and drug development professionals can confidently employ this compound as a strategic component in the synthesis of a diverse array of target molecules.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1). Retrieved from [Link]

-

LookChem. (n.d.). CAS No.25419-06-1,N-Methylpentylamine Suppliers. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tapentadol hydrochloride. Retrieved from [Link]

-

The Backbone of Pain Relief: Understanding the Synthesis of Tapentadol Intermediates. (2025, November 1). PharmaCompass. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpentylamine. Retrieved from [Link]

- Eureka. (n.d.). Method for preparing important intermediate of tapentadol hydrochloride analgesic.

-

Technical Disclosure Commons. (2022, March 14). Process for the preparation of Tapentadol hydrochloride. Retrieved from [Link]

-

Greener Chemistry. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

European Patent Office. (n.d.). INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. Retrieved from [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

- Wang, J., et al. (2021). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 11(34), 20956-20961.

- Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636–2642.

-

ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

- Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636–2642.

-

ResearchGate. (2025, November 3). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]

- Brycki, B. E., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(15), 5823.

- Jin, J., et al. (2022). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Applied Microbiology and Biotechnology, 106(13-16), 4949–4965.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methylpentylamine | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. N-Methylpentylamine | 25419-06-1 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. gctlc.org [gctlc.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Chirality and Stereoisomers of 1-Methylpentylamine (Hexan-2-amine)

Abstract

Chirality is a fundamental property in molecular science that carries profound implications for the pharmaceutical industry.[1][2] The differential interaction of enantiomers with the inherently chiral environment of biological systems necessitates a thorough characterization of individual stereoisomers in drug candidates.[3][4] This guide provides an in-depth technical examination of 1-methylpentylamine (more systematically known as hexan-2-amine), a chiral primary amine, as a model for understanding stereoisomerism. We will explore its structural properties, present detailed, field-proven protocols for the resolution of its enantiomers, and describe rigorous analytical methodologies for the determination of enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental workflows to navigate the challenges and opportunities presented by chiral molecules.

Part 1: Foundational Principles of Chirality in Drug Development

The Imperative of Stereoisomerism in Pharmacology

The vast majority of biological molecules, including amino acids, sugars, and the receptors they form, are chiral.[2] This biological homochirality means that the three-dimensional arrangement of a drug molecule is critical to its interaction with a biological target.[1][5] Enantiomers, which are non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[4][6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most critical cases, contribute to adverse or toxic effects.[3][4] Therefore, treating a racemic mixture (a 1:1 mixture of both enantiomers) as a single entity is a significant oversimplification; it is more accurately described as a combination drug.[6]

The potential for differential effects extends across pharmacokinetics and pharmacodynamics. Enantiomers can be metabolized at different rates, leading to variations in bioavailability and duration of action.[7] They can also exhibit different affinities for their target receptors or enzymes, resulting in divergent therapeutic and side-effect profiles.[3]

Regulatory Landscape: The Mandate for Enantiomeric Purity

Recognizing the profound impact of stereochemistry, global regulatory bodies have established stringent guidelines for the development of chiral drugs. In 1992, the U.S. Food and Drug Administration (FDA) issued a policy statement encouraging the development of single enantiomers over racemic mixtures.[2][5] This guidance mandates that the pharmacological properties of each enantiomer be studied separately before a decision is made to market the drug as a single isomer or a racemate.[8] Similarly, European, Chinese, and Japanese authorities have provided guidelines indicating a strong preference for the active enantiomer to be brought to market.[2] This regulatory shift has made robust chiral separation and analysis an indispensable component of the drug development pipeline.[9][10]

The Thalidomide Precedent: A Foundational Lesson

The tragic case of thalidomide in the 1960s serves as the ultimate cautionary tale regarding the importance of chirality.[1][11] Marketed as a racemic mixture, it was prescribed to pregnant women as a sedative. While the (R)-enantiomer possessed the desired sedative properties, the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[3][6] This disaster fundamentally altered the pharmaceutical industry's approach to chiral compounds, underscoring the critical need to evaluate each stereoisomer independently for safety and efficacy.[8][11]

Part 2: this compound: A Chiral Primary Amine Case Study

Structural Elucidation and Identification of the Chiral Center

The name "this compound" can be ambiguous. While it could refer to the achiral secondary amine N-methylpentylamine, in the context of stereoisomerism, it refers to the primary amine where a methyl group is located at the "1" position relative to the pentyl chain's point of attachment to the nitrogen. The systematic IUPAC name for this structure is hexan-2-amine .[12]

The chirality of hexan-2-amine arises from the C2 carbon atom. This carbon is bonded to four different substituent groups: a hydrogen atom (H), a methyl group (-CH3), an amino group (-NH2), and a butyl group (-CH2CH2CH2CH3). This asymmetric carbon is the stereocenter, giving rise to two enantiomers: (R)-hexan-2-amine and (S)-hexan-2-amine.

Figure 1: Stereoisomers of this compound (Hexan-2-amine).

Physicochemical Properties

While many physical properties of enantiomers are identical (e.g., boiling point, density), their interaction with plane-polarized light and other chiral entities differs. The racemic mixture's properties are well-documented, but data for individual enantiomers often requires experimental determination following resolution.

| Property | Value (for Racemic Mixture) | Source |

| Molecular Formula | C6H15N | [13] |

| Molecular Weight | 101.19 g/mol | [13] |

| Boiling Point | 116-118 °C | [14] |

| Density | ~0.738 g/mL at 25 °C | |

| CAS Number | 13364-16-4 (for 2-methylpentan-1-amine) | [13] |

Part 3: Methodologies for Stereoisomer Resolution

Resolution is the process of separating a racemic mixture into its constituent enantiomers.[15] The choice of method depends on the scale of the separation, required purity, and economic feasibility.

Figure 2: Overview of Chiral Resolution Strategies.

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[16] Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Causality: The formation of diastereomers creates distinct crystalline lattice energies, leading to differential solubility in a given solvent system. This solubility difference is the physical basis for separation.

Step-by-Step Methodology:

-

Reagent Selection: Choose an economically viable, enantiomerically pure chiral acid, such as (+)-Tartaric acid or (S)-Mandelic acid.[16]

-

Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and should begin to precipitate. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C to maximize crystal formation.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This crystal crop will be enriched in one diastereomer.

-

Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., 10% NaOH) to a pH > 11. This deprotonates the chiral acid and liberates the free amine.

-

Extraction: Extract the enantiomerically enriched amine into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure.

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using an analytical method such as chiral HPLC (Protocol 4).

-

Optimization: The mother liquor from step 4 contains the other diastereomeric salt. It can be processed similarly to recover the other enantiomer. The process may require multiple recrystallization steps to achieve high enantiomeric purity.

Protocol 2: Enzymatic Kinetic Resolution

Kinetic resolution utilizes an enzyme (e.g., a lipase) that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other.[17][] For a primary amine, this often involves acylation.

Causality: The enzyme's active site is a chiral environment that preferentially binds and reacts with one enantiomer, leaving the other largely unreacted.

Step-by-Step Methodology:

-

Enzyme and Reagent Selection: Select a suitable enzyme, such as Candida antarctica lipase B (CALB), and an acyl donor, like ethyl acetate (which can also serve as the solvent).

-

Reaction Setup: In a flask, dissolve the racemic this compound in the chosen solvent/acyl donor. Add the immobilized enzyme (e.g., Novozym 435).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress over time using TLC or GC. The goal is to reach approximately 50% conversion.

-

Termination and Separation: Once ~50% conversion is achieved, stop the reaction by filtering off the enzyme. The mixture now contains one unreacted amine enantiomer and one acylated (amide) enantiomer.

-

Isolation: Separate the unreacted amine from the amide product using column chromatography or chemical extraction (e.g., an acid wash to protonate and extract the amine into an aqueous layer).

-

Hydrolysis (Optional): The separated amide can be hydrolyzed (e.g., using acidic or basic conditions) to recover the other amine enantiomer.

-

Purity Analysis: Determine the enantiomeric excess of both the recovered amine and the amine from hydrolysis using an appropriate analytical technique.

Part 4: Analytical Techniques for Enantiomeric Characterization

Once separated, the enantiomeric purity of the samples must be rigorously quantified.

Figure 3: Analytical Workflow for Chiral Purity Assessment.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for determining enantiomeric purity.[9] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality: The CSP creates transient diastereomeric complexes with the enantiomers of the analyte.[19] The difference in the stability of these complexes results in differential retention on the column, allowing for baseline separation.

Step-by-Step Methodology:

-

Column Selection: Choose a CSP suitable for primary amines. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are often a good starting point.[9]

-

Analyte Derivatization (Optional but Recommended): Primary amines can exhibit poor peak shape. Derivatizing the amine with an achiral agent (e.g., forming an amide or a carbamate) often improves chromatographic performance. For example, react the amine with benzoyl chloride.

-

Mobile Phase Selection: For normal-phase chromatography, a typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

-

Method Development:

-

Flow Rate: Start with 1.0 mL/min.

-

Detection: Use UV detection at a wavelength where the analyte (or its derivative) absorbs, typically around 254 nm for an aromatic derivative.

-

Injection: Inject a small volume (5-10 µL) of a dilute solution of the racemic mixture to identify the retention times of both enantiomers.

-

Optimization: Adjust the ratio of hexane to isopropanol to optimize the separation (resolution) and run time.

-

-

Quantification:

-

Inject the enantiomerically enriched sample under the optimized conditions.

-

Integrate the peak areas for the two enantiomers (A1 and A2).

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

-

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[19][20]

Causality: Reacting the chiral amine with a chiral derivatizing agent (CDA) forms two diastereomers. The protons in these diastereomers are in chemically non-equivalent environments, causing their signals to appear at different chemical shifts.

Step-by-Step Methodology:

-

CDA Selection: Choose an enantiomerically pure CDA that reacts cleanly with primary amines, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

-

Derivatization: In an NMR tube, dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl3). Add a slight excess (~1.1 equivalents) of the CDA. Add a non-nucleophilic base (e.g., pyridine) if necessary to scavenge the HCl byproduct.

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric amide mixture.

-

Analysis:

-

Identify a well-resolved pair of signals corresponding to a specific proton (or group of protons) in the two diastereomers. Protons close to the newly formed stereocenter often show the largest chemical shift difference (Δδ).

-

Carefully integrate the areas of these two distinct signals (I1 and I2).

-

The ratio of the integrals (I1:I2) directly reflects the ratio of the enantiomers in the original sample. Calculate % e.e. as |(I1 - I2) / (I1 + I2)| * 100.

-

Protocol 5: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[21] Enantiomers produce mirror-image CD spectra.

Causality: Chiral molecules interact differently with the two components of circularly polarized light, resulting in a differential absorption that is characteristic of the molecule's absolute configuration. This phenomenon is known as the Cotton Effect.[22]

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of known concentration of the pure enantiomers (if available) and the sample of unknown purity in a UV-transparent solvent (e.g., methanol).

-

Spectrum Acquisition: Record the CD spectrum for each sample over a relevant UV wavelength range (e.g., 190-300 nm). The instrument will plot the differential absorption (ΔA) or molar ellipticity [θ] versus wavelength.

-

Analysis:

-

The spectra of the (R)- and (S)-enantiomers should be mirror images. For example, if the (S)-isomer shows a positive Cotton effect (a peak) at a certain wavelength, the (R)-isomer will show a negative Cotton effect (a trough) at the same wavelength.[22]

-

The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess.[22]

-

By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be determined.[22][23]

-

Part 5: Implications for Research and Drug Development

Differential Pharmacodynamics and Pharmacokinetics

The principles discussed are not merely academic. For a compound like this compound, it is imperative to assume that the (R)- and (S)-enantiomers will have different biological activities until proven otherwise.[3][4] Experimental evaluation should include separate in-vitro and in-vivo testing of each pure enantiomer and the racemic mixture. This allows for the characterization of:

-

Target Affinity: Does one enantiomer bind more tightly to the intended biological target?

-

Efficacy: Is one enantiomer a more potent agonist/antagonist?

-

Metabolic Stability: Is one enantiomer metabolized more rapidly by cytochrome P450 enzymes?

-

Off-Target Effects: Does one enantiomer interact with other receptors, leading to side effects?

The "Chiral Switch"

The "chiral switch" refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemate.[11] This strategy can lead to an improved therapeutic profile, potentially offering a better safety margin, a simplified dosing regimen, and a clearer dose-response relationship.[4] Understanding the stereochemistry of molecules like this compound is the first step in identifying such opportunities.

References

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.